REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[S:9][C:8]([CH:10]=O)=[CH:7][CH:6]=1)[CH3:3].N1CCCCC1.C(O)(=O)[CH2:19][C:20]([OH:22])=[O:21]>N1C=CC=CC=1>[CH3:3][N:2]([CH2:4][C:5]1[S:9][C:8]([CH:10]=[CH:19][C:20]([OH:22])=[O:21])=[CH:7][CH:6]=1)[CH3:1]
|
Name
|
|
Quantity
|
40.09 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
24.65 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
During the reaction a solid
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
DISSOLUTION
|
Details
|
slowly re-dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
was then poured on to 2 M hydrochloric acid (150 ml)
|
Type
|
CUSTOM
|
Details
|
The volume of the solution was reduced to about 120 ml by evaporation at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ether extracts were washed with water
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was cooled
|
Type
|
CUSTOM
|
Details
|
the solid, which precipitated out
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water-isopropanol
|
Type
|
CUSTOM
|
Details
|
More solid was obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating the filtrate to about 100 ml
|
Type
|
ADDITION
|
Details
|
adding isopropanol
|
Type
|
TEMPERATURE
|
Details
|
cooling the mixture in ice for about 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
This solid was filtered off
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=C(S1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |